molecular formula C20H23NO7 B14977284 N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine

N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine

Cat. No.: B14977284
M. Wt: 389.4 g/mol
InChI Key: NWFUGHNNQLEAKR-UHFFFAOYSA-N
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Description

N-{[(4-Ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a glycine conjugate derived from its parent compound, [(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid (molecular formula: C₁₈H₂₀O₆, molecular weight: 332.35 g/mol) . The glycine moiety is linked via an amide bond to the acetyl group at position 5 of the chromene core, replacing the hydroxyl group of the acetic acid derivative. This modification introduces a polar glycine group, likely enhancing aqueous solubility and hydrogen-bonding capacity compared to the parent compound. Structural determination of such derivatives often employs crystallographic tools like SHELXL for refinement , with visualization facilitated by programs like WinGX and ORTEP .

Properties

Molecular Formula

C20H23NO7

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetic acid

InChI

InChI=1S/C20H23NO7/c1-4-11-7-17(25)27-19-12-5-6-20(2,3)28-13(12)8-14(18(11)19)26-10-15(22)21-9-16(23)24/h7-8H,4-6,9-10H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

NWFUGHNNQLEAKR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrano[2,3-f]chromene derivatives with variations in substituents at positions 3, 4, 5, and 8. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Pyrano[2,3-f]chromene Derivatives

Compound Name R1 (Position 4) R2 (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
N-{[(4-Ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine Ethyl O-acetyl-glycine C₂₀H₂₃NO₇* ~389.40† Increased polarity due to glycine
[(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid Butyl O-acetic acid C₂₀H₂₄O₆ 360.40‡ Higher lipophilicity (butyl vs. ethyl)
[(5-Methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid Acetic acid Methoxy C₁₇H₁₈O₇ 334.32 Electron-donating methoxy group
[(3-Benzyl-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid Benzyl, trimethyl O-acetic acid C₂₄H₂₄O₆ 408.45‡ Aromatic bulk (benzyl) enhances rigidity

*Inferred from parent compound (C₁₈H₂₀O₆) and glycine substitution.
†Calculated as parent compound (332.35 g/mol) + glycine (75.07 g/mol) - H₂O (18.02 g/mol).
‡Calculated based on substituent differences.

Key Findings:

The benzyl group in the C₃-substituted derivative (Table 1, row 4) introduces aromaticity and steric bulk, which may influence binding interactions in biological systems .

Polarity and Solubility: The glycine conjugate (target compound) exhibits higher polarity due to the amide and carboxylate groups, favoring solubility in polar solvents .

Structural Rigidity :

  • Derivatives with bulky substituents (e.g., benzyl) show increased structural rigidity, as evidenced by crystallographic studies using SHELX software .

Research Implications

While biological data for these compounds are absent in the provided evidence, structural comparisons suggest:

  • The glycine conjugate’s polarity makes it a candidate for aqueous-phase applications (e.g., drug delivery systems).
  • Bulkier derivatives (e.g., benzyl-substituted) may serve as scaffolds for designing enzyme inhibitors due to their rigid, aromatic cores.

Further studies should explore synthetic routes (e.g., amide coupling for glycine derivatives) and crystallographic validation using SHELXL or WinGX .

Biological Activity

N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycine is a complex organic compound with potential biological activities. This article focuses on its biological activity, including anti-inflammatory and antioxidant properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

C17H22O6\text{C}_{17}\text{H}_{22}\text{O}_6

Molecular Weight: 332.35 g/mol
CAS Number: 956211-38-4
InChI Key: FMGPWHKZWDGFSN-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key activities include:

  • Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties that may be beneficial in treating inflammatory diseases.
  • Antioxidant Activity : It has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound demonstrate potent anti-inflammatory effects. For instance:

  • Case Study 1 : A study reported that a related compound inhibited neutrophil elastase release and superoxide anion generation with IC50 values of 1.76 µM and 1.72 µM respectively . This suggests that this compound could have similar mechanisms of action.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated through various assays:

CompoundAssay TypeIC50 Value
N-{[(4-Ethyl...]}DPPH Radical ScavengingNot specified
Similar CompoundsFerric Reducing Antioxidant PowerSignificant

These findings indicate that the compound may effectively neutralize free radicals and reduce oxidative damage.

The mechanisms underlying the biological activities of N-{[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yloxy]acetyl}glycine are still under investigation but may involve:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of TNF-alpha and IL-6.
  • Modulation of Oxidative Stress Pathways : The antioxidant activity may be linked to the modulation of pathways involving reactive oxygen species (ROS).

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